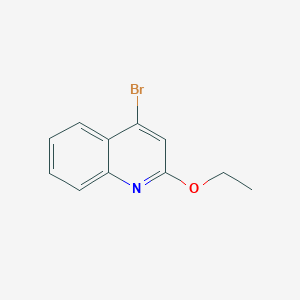![molecular formula C12H11NS B494309 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol CAS No. 15882-29-8](/img/structure/B494309.png)
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is an organic compound with the molecular formula C12H11NS and a molecular weight of 201.29 g/mol It is a derivative of quinoline, featuring a thiol group (-SH) attached to the fourth position of the cyclopenta[c]quinoline ring system
作用機序
Target of Action
The primary target of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound demonstrates a similar binding mode with AChE and interacts with both catalytic and peripheral sites of AChE .
Result of Action
The inhibition of AChE leads to an increased concentration of acetylcholine, enhancing the transmission of nerve signals This can have various effects at the molecular and cellular levels, depending on the specific context and environment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). The resulting intermediate is then coupled with appropriate alkyldiamines to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinolines, tetrahydroquinolines, and various thioether derivatives. These products are often characterized by their enhanced stability and unique chemical properties .
科学的研究の応用
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts due to its unique structural features.
類似化合物との比較
Similar Compounds
Similar compounds to 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol include:
- 2,3-Dihydro-1H-cyclopenta[b]quinoline derivatives
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
- Hexahydropyrimido[5,4-c]quinoline-2,5-diones
Uniqueness
What sets this compound apart from these similar compounds is its thiol group, which imparts unique reactivity and binding properties. This makes it particularly valuable in the development of enzyme inhibitors and other bioactive molecules. Additionally, its structural framework allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
特性
IUPAC Name |
1,2,3,5-tetrahydrocyclopenta[c]quinoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEAHZZJVBJVOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=S)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate](/img/structure/B494240.png)









![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylamine](/img/structure/B494264.png)
